tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21FN2O2 It is a member of the azetidine family, characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One efficient method involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide and other reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved through similar flow microreactor systems. These systems enhance the efficiency and scalability of the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- tert-Butyl 3-(dimethylamino)-3-(chloromethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(13)8-12(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
LBCHPVNRCSEGJZ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CN(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN(C)C |
Origin of Product |
United States |
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